Methanesulfonic acid, 1,1,1-trifluoro-, 1,2,3,6-tetrahydro-1-(2,2,2-trifluoroethyl)-4-pyridinyl ester
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Overview
Description
Methanesulfonic acid, 1,1,1-trifluoro-, 1,2,3,6-tetrahydro-1-(2,2,2-trifluoroethyl)-4-pyridinyl ester is a complex organic compound that belongs to the class of sulfonic acid esters. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring both trifluoromethyl and pyridinyl groups, suggests potential for interesting chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, 1,2,3,6-tetrahydro-1-(2,2,2-trifluoroethyl)-4-pyridinyl ester typically involves the esterification of methanesulfonic acid with the corresponding alcohol. The reaction conditions often require the presence of a dehydrating agent, such as thionyl chloride or dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps, such as distillation or chromatography, are employed to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, 1,1,1-trifluoro-, 1,2,3,6-tetrahydro-1-(2,2,2-trifluoroethyl)-4-pyridinyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions may lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyridinyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted esters or pyridines.
Scientific Research Applications
Methanesulfonic acid, 1,1,1-trifluoro-, 1,2,3,6-tetrahydro-1-(2,2,2-trifluoroethyl)-4-pyridinyl ester has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, 1,2,3,6-tetrahydro-1-(2,2,2-trifluoroethyl)-4-pyridinyl ester involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl and pyridinyl groups can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid esters: Other esters of methanesulfonic acid with different alcohols.
Trifluoromethyl compounds: Compounds containing the trifluoromethyl group, such as trifluoromethyl benzene.
Pyridinyl esters: Esters derived from pyridine and various acids.
Uniqueness
Methanesulfonic acid, 1,1,1-trifluoro-, 1,2,3,6-tetrahydro-1-(2,2,2-trifluoroethyl)-4-pyridinyl ester is unique due to the combination of trifluoromethyl and pyridinyl groups in its structure. This combination can impart distinct chemical properties, such as increased stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9F6NO3S |
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Molecular Weight |
313.22 g/mol |
IUPAC Name |
[1-(2,2,2-trifluoroethyl)-3,6-dihydro-2H-pyridin-4-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C8H9F6NO3S/c9-7(10,11)5-15-3-1-6(2-4-15)18-19(16,17)8(12,13)14/h1H,2-5H2 |
InChI Key |
AWJXGLBXFYXILO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1OS(=O)(=O)C(F)(F)F)CC(F)(F)F |
Origin of Product |
United States |
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